1-(1,8-Naphthyridin-2-YL)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,8-naphthyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7(13)9-5-4-8-3-2-6-11-10(8)12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMNPJGEKDCKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188433-77-3 | |
| Record name | 1-(1,8-naphthyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 1,8 Naphthyridin 2 Yl Ethanone and Its Derivatives
Classical and Conventional Synthetic Routes
The construction of the 1,8-naphthyridine (B1210474) scaffold relies on several named reactions in organic chemistry, each offering a unique approach to the annulation of the second pyridine (B92270) ring onto a pre-existing pyridine moiety. These methods often involve the condensation of a 2-aminopyridine (B139424) derivative with a suitable three-carbon unit.
Friedlander Condensation Approaches and Modifications
The Friedländer annulation is one of the most direct and widely utilized methods for the synthesis of quinolines and their heteroaromatic analogues, including 1,8-naphthyridines. nih.gov The reaction involves the condensation of a 2-aminoaryl or 2-aminoheteroaryl aldehyde or ketone with a compound containing an α-methylene group active enough to undergo aldol-type condensation. nih.gov The reaction can be catalyzed by either acids or bases. jk-sci.com
In the context of 1,8-naphthyridine synthesis, the key precursor is typically 2-aminonicotinaldehyde, which reacts with a variety of carbonyl compounds. For the synthesis of the target compound, 1-(1,8-naphthyridin-2-yl)ethanone, a suitable reaction partner would be a compound that can provide the acetyl group at the 2-position, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776).
Recent modifications to the Friedländer synthesis have focused on developing more environmentally benign and efficient protocols. For instance, the use of water as a solvent and a biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) as a catalyst has been reported for the gram-scale synthesis of 1,8-naphthyridines. arkat-usa.org This approach offers high yields and easy product separation. arkat-usa.org Another green approach involves the use of basic ionic liquids as both the solvent and catalyst, which can be recycled after the reaction. nih.gov
The general mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the 2-aminoaryl/heteroaryl carbonyl and the active methylene (B1212753) compound, followed by cyclization and dehydration. cdnsciencepub.com The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to form the fused pyridine ring. wikipedia.org
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminonicotinaldehyde and Acetone | Choline hydroxide / Water | 2-Methyl-1,8-naphthyridine | 99% | nih.gov |
| 2-Aminonicotinaldehyde and Ethyl acetoacetate | Piperidine / Ethanol (B145695) | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | - | - |
| 2-Aminonicotinaldehyde and Acetylacetone | - | 1-(2-Methyl-1,8-naphthyridin-3-yl)ethanone | - | - |
Grignard Reaction Pathways
Grignard reactions offer a powerful tool for the formation of carbon-carbon bonds and can be employed in the synthesis of 1,8-naphthyridine derivatives, particularly for introducing substituents at specific positions. A common strategy involves the reaction of a Grignard reagent with a nitrile group on the 1,8-naphthyridine scaffold.
For the synthesis of this compound, a plausible route would involve the preparation of 2-cyano-1,8-naphthyridine as a key intermediate. This nitrile can then be reacted with methylmagnesium bromide (CH₃MgBr). The Grignard reagent adds to the carbon-nitrogen triple bond of the nitrile, forming an imine intermediate after workup. Subsequent hydrolysis of this imine under acidic conditions yields the desired ketone, this compound.
While this approach is theoretically sound, the successful application depends on the stability of the 1,8-naphthyridine ring under Grignard reaction conditions and the ability to selectively prepare the 2-cyano precursor. The Grignard reagent is a strong base and nucleophile, which could potentially lead to side reactions with the heterocyclic ring system. ekb.eg
Gould-Jacobs Reaction Strategies
The Gould-Jacobs reaction is a versatile method for the synthesis of quinolones and can be adapted to prepare 4-hydroxy-1,8-naphthyridine derivatives. jk-sci.com The reaction typically involves the condensation of an aniline (B41778) or an aminopyridine with an alkoxymethylenemalonate ester, followed by a thermal cyclization. jk-sci.com
For the synthesis of a 1,8-naphthyridine scaffold, 2-aminopyridine is used as the starting material. It is first reacted with diethyl ethoxymethylenemalonate. This initial condensation is followed by a high-temperature cyclization, often carried out in a high-boiling solvent like diphenyl ether, to yield ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate. This intermediate is a valuable precursor that can be further modified. For instance, hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation, would lead to 4-hydroxy-1,8-naphthyridine. To arrive at a derivative resembling this compound, further functional group transformations would be necessary.
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminopyridine and Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Thermal cyclization in diphenyl ether | Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate | - | - |
Meth-Cohn Reaction Applications
The Meth-Cohn quinoline (B57606) synthesis is a powerful method for preparing 2-chloro-3-substituted quinolines from acylanilides using Vilsmeier's reagent (a mixture of dimethylformamide and phosphorus oxychloride). nih.gov This methodology can be extended to the synthesis of fused pyridine systems, suggesting its potential applicability for the synthesis of 1,8-naphthyridine derivatives.
In a hypothetical application to the 1,8-naphthyridine system, one might envision starting with an N-acetyl-2-aminopyridine derivative. Treatment of this substrate with the Vilsmeier reagent could potentially lead to the formation of a 2-chloro-1,8-naphthyridine (B101967) derivative with a substituent at the 3-position, derived from the acyl group. The chloro group at the 2-position could then be a handle for further functionalization, such as a Grignard coupling to introduce the acetyl group. However, the specific application of the Meth-Cohn reaction for the direct synthesis of this compound has not been extensively documented.
Niementowski Reaction Protocols
The Niementowski reaction is a classical method for the synthesis of 4-hydroxyquinolines (4-quinolones) from the condensation of anthranilic acids with carbonyl compounds. wikipedia.org This reaction can be adapted for the synthesis of 4-hydroxy-1,8-naphthyridin-2-one derivatives by using a 2-aminonicotinic acid as the starting material.
For instance, the reaction of 2-aminonicotinic acid with ethyl acetoacetate would be expected to yield 2-methyl-4-hydroxy-1,8-naphthyridin-3-carboxylic acid or a related derivative. The reaction typically requires high temperatures and can sometimes lead to a mixture of products. arkat-usa.org The initial condensation is followed by cyclization to form the fused heterocyclic system. While this method provides access to the 1,8-naphthyridine core, further chemical transformations would be required to obtain this compound.
Skraup Reaction Adaptations for Naphthyridine Synthesis
The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. kthmcollege.ac.in This reaction can be adapted for the synthesis of naphthyridines by using an aminopyridine as the starting material.
For the synthesis of the 1,8-naphthyridine skeleton, 2-aminopyridine can be subjected to the Skraup reaction conditions. The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. nih.gov This is followed by an acid-catalyzed cyclization and dehydrogenation (oxidation) to yield the 1,8-naphthyridine ring system. nih.gov To obtain a substituted derivative such as 2-methyl-1,8-naphthyridine, a modification of the Skraup reaction, known as the Doebner-von Miller reaction, can be employed, where an α,β-unsaturated aldehyde or ketone is used instead of glycerol. For example, reacting 2-aminopyridine with crotonaldehyde (B89634) would be expected to yield 2-methyl-1,8-naphthyridine.
The reaction conditions are often harsh, and yields can be low. thieme-connect.de A modified procedure using a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) has been shown to improve the synthesis of 1,8-naphthyridine from 2-aminopyridine, affording the product in a 30% yield. thieme-connect.de
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminopyridine and Glycerol | "Sulfo-mix", H₂O, 150 °C, 5 h | 1,8-Naphthyridine | 30% | thieme-connect.de |
Pfitzinger, Knorr, Combes, and Pictet-Spengler Reaction Considerations
While the Friedlander condensation is the most common method for synthesizing 1,8-naphthyridines, several other classical name reactions for quinoline synthesis are often cited as applicable for creating the analogous naphthyridine ring system. nih.govnih.gov
Pfitzinger Reaction: The Pfitzinger reaction, which traditionally synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, can be adapted for 1,8-naphthyridine synthesis. wikipedia.org By substituting isatin with its nitrogen-containing analogue, 7-azaisatin, it is possible to produce 1,8-naphthyridine-4-carboxylic acid derivatives under basic conditions. researchgate.net A more direct Pfitzinger-type condensation has been developed using [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, which reacts with 2-acetylazaaromatic compounds in ethanolic potassium hydroxide to directly yield ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. acs.org
Knorr Quinoline Synthesis: The Knorr synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to form a 2-hydroxyquinoline. wikipedia.org In principle, by starting with a β-keto anilide derived from an aminopyridine instead of an aniline, this reaction could be directed toward the synthesis of a hydroxynaphthyridine ring system. The reaction conditions, particularly the amount of acid used, can influence the formation of 2-hydroxy or 4-hydroxy isomers. wikipedia.org
Combes Quinoline Synthesis: The Combes synthesis produces substituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org The mechanism involves the initial formation of a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration. wikipedia.orgyoutube.com The application of this reaction to 1,8-naphthyridine synthesis would require the use of an aminopyridine as the starting amine. This method is noted as a potential route for 1,8-naphthyridine synthesis. nih.govnih.gov
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com For the synthesis of a tetrahydro-1,8-naphthyridine derivative, the starting material would need to be a β-(pyridin-3-yl)ethylamine. The reaction proceeds through the formation of an iminium ion, which acts as the electrophile for the ring-closing step. wikipedia.orgnrochemistry.com While powerful for isoquinoline (B145761) alkaloids, its direct application to form the specific 1,8-naphthyridine skeleton is less commonly documented than other methods.
Advanced and Green Chemistry Synthetic Strategies
Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and economically viable processes. The synthesis of 1,8-naphthyridines has benefited significantly from these advancements.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.com The synthesis of 1,8-naphthyridines is well-suited to this technique. For instance, the Friedlander condensation of 2-aminonicotinaldehyde with active methylene compounds can be efficiently carried out under microwave irradiation. tsijournals.comresearchgate.net In some protocols, the reaction proceeds in a solvent-free environment, further enhancing its green credentials. tsijournals.comscispace.com
| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| 2-Aminonicotinaldehyde, Ethyl acetoacetate | DABCO, Solvent-free, MW (600W) | 3 min | 86 | tsijournals.com |
| 2-Aminonicotinaldehyde, Acetylacetone | DABCO, Solvent-free, MW (600W) | 3.5 min | 84 | tsijournals.com |
| 2-Aminonicotinaldehyde, Diethyl malonate | DABCO, Solvent-free, MW (600W) | 4 min | 78 | tsijournals.com |
| 3-Aryl-2-hydrazino-1,8-naphthyridines, Phthalic anhydride | DMF (cat.), Solvent-free, MW | 2-3 min | 90-96 | scispace.com |
| Substituted 2-aminopyridines, Diethylmalonates | Solvent-free, Catalyst-free, MW | - | - | researchgate.net |
Ionic liquids (ILs) are salts with low melting points that are increasingly used as green solvents and catalysts in organic synthesis. For the preparation of 1,8-naphthyridine derivatives, basic ionic liquids have been shown to be effective catalysts and reaction media for the Friedlander reaction. nih.govacs.orgnih.gov A key advantage is the potential for catalyst recycling without significant loss of activity. nih.gov In some systems, biocompatible and water-soluble ionic liquids like choline hydroxide have been used to catalyze the reaction in water, representing a significant step towards a truly green synthetic protocol. nih.govacs.org
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | [Bmmim][Im] | 80 | 24 | High | nih.govacs.org |
| 2-Aminonicotinaldehyde, Acetone | Choline Hydroxide / H₂O | 50 | 12 | 93 | nih.govacs.org |
| 2-Aminonicotinaldehyde, Acetophenone | Choline Hydroxide / H₂O | 50 | 12 | 90 | nih.govacs.org |
| 2-Aminonicotinaldehyde, Cyclohexanone | [Bmmim][Im] | 50 | 24 | Moderate | acs.org |
The ideal "green" reaction minimizes waste by eliminating both the solvent and the catalyst. Research has demonstrated the feasibility of synthesizing 1,8-naphthyridines under such minimalist conditions. The Friedlander condensation of 2-aminonicotinaldehyde with various active methylene compounds can proceed efficiently at room temperature without any solvent, using only a catalytic amount of a simple base like piperidine. This method is notable for its simplicity, rapid reaction times (minutes), and high yields of pure products. Microwave-assisted protocols have also been developed that operate under solvent-free conditions, sometimes with a solid support or a non-volatile catalyst. tsijournals.comscispace.com
Solid-state reactions, which occur between neat reactants without a solvent, represent a cornerstone of green chemistry. The solvent-free synthesis of 1,8-naphthyridines, as described by Mogilaiah & Rao, where reactants are simply mixed with a base at room temperature, can be considered a solid-state or near solid-state protocol. These reactions are attractive due to their operational simplicity, reduced environmental impact, and often, unique selectivity compared to solution-phase reactions.
The use of ultrasonic waves (sonication) to promote chemical reactions has been shown to significantly improve the synthesis of 1,8-naphthyridine derivatives. semanticscholar.orgijmr.net.in Compared to conventional heating methods, ultrasonic irradiation often leads to dramatic reductions in reaction times (from hours to minutes) and substantial increases in product yields. semanticscholar.org This technique has been successfully applied to the synthesis of various heterocyclic systems fused to a 1,8-naphthyridine core. semanticscholar.orgijmr.net.in The optimization of parameters such as solvent, temperature, and catalyst amount under ultrasonic conditions allows for the development of highly efficient and green synthetic platforms. researchgate.net
| Reaction Type | Method | Time | Yield (%) | Reference |
| Synthesis of Pyrazole-Naphthyridines | Conventional | 8-10 h | 69-83 | semanticscholar.org |
| Synthesis of Pyrazole-Naphthyridines | Ultrasound | 10-15 min | 88-96 | semanticscholar.org |
| Synthesis of Tetrahydro-1,8-naphthyridines | Ultrasound | Optimized | High | researchgate.net |
| Synthesis of Naphthyridinyl Pyridines | Ultrasound | - | High | africaresearchconnects.com |
Nanoparticle-Catalyzed Synthesis
The application of nanotechnology in organic synthesis has introduced efficient and environmentally benign catalytic systems. While specific literature detailing the nanoparticle-catalyzed synthesis of this compound is not extensively documented, the broader success of nanoparticle catalysis in the synthesis of nitrogen-containing heterocycles suggests its potential applicability.
Metal nanoparticles, including but not limited to palladium, gold, and copper, are known to catalyze various organic transformations such as cross-coupling reactions and cyclizations, which are integral to the formation of heterocyclic rings. For instance, palladium nanoparticles have been employed in Heck coupling reactions for the synthesis of indoles. It is plausible that a similar approach could be adapted for the intramolecular cyclization steps in certain synthetic routes to 1,8-naphthyridines.
Furthermore, nanoparticle-based catalysts have been utilized in Friedländer-type reactions, a cornerstone for 1,8-naphthyridine synthesis. For example, the synthesis of 1,8-naphthyridine chalcones has been reported using SiO2 nanoparticles in a Vilsmeier-Haack cyclization followed by a Claisen-Schmidt condensation. This indicates the potential for employing nanoparticle catalysts to enhance the efficiency and selectivity of established synthetic methods for this compound and its derivatives. The development of such methods would align with the principles of green chemistry by often allowing for milder reaction conditions and catalyst recyclability.
Regioselective Synthesis and Isomer Control Studies
The regioselective synthesis of this compound is crucial to ensure the desired substitution pattern on the naphthyridine core, which is essential for its biological activity and material properties. The Friedländer annulation is a primary and highly effective method for constructing the 1,8-naphthyridine skeleton with control over isomer formation. wikipedia.org
This reaction typically involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group, such as acetylacetone or ethyl acetoacetate, to directly yield the substituted 1,8-naphthyridine. The choice of reactants and catalysts plays a pivotal role in directing the regioselectivity. For the synthesis of this compound, the reaction would involve 2-aminonicotinaldehyde and a suitable three-carbon building block with a terminal acetyl group.
Research has shown that the use of specific catalysts can significantly influence the outcome of the Friedländer synthesis. For instance, catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions have been shown to efficiently produce 1,8-naphthyridines at room temperature with high yields. organic-chemistry.org Moreover, the use of basic ionic liquids as both solvent and catalyst has been demonstrated to promote the regioselective formation of 2-substituted 1,8-naphthyridines. acs.orgrsc.org
The control of isomeric impurities is a key challenge. When unsymmetrical ketones are used in the Friedländer reaction, a mixture of regioisomers can be formed. To address this, highly regioselective catalysts have been developed. For example, the use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines. wikipedia.org The slow addition of the methyl ketone substrate has also been shown to increase regioselectivity in these reactions. wikipedia.org
| Reaction Type | Reactants | Catalyst/Conditions | Key Findings | Reference |
| Friedländer Annulation | 2-Aminonicotinaldehyde, Unmodified Methyl Ketones | TABO | High regioselectivity for 2-substituted 1,8-naphthyridines. | wikipedia.org |
| Friedländer Annulation | 2-Aminonicotinaldehyde, Carbonyl Compounds | CeCl₃·7H₂O, Solvent-free grinding | Efficient, high yields at room temperature. | organic-chemistry.org |
| Friedländer Annulation | 2-Aminonicotinaldehyde, α-Methylene Carbonyls | Basic Ionic Liquids (e.g., [Bmmim][Im]) | Green synthesis, high regioselectivity for 2-substituted products. | acs.orgrsc.org |
| Friedländer Annulation | 2-Aminonicotinaldehyde, Acetone | Choline Hydroxide, Water | Gram-scale, environmentally friendly synthesis. |
Derivatization and Structural Modification Strategies of the Acetyl Group and Naphthyridine Core
The functionalization of this compound at both the acetyl group and the naphthyridine core is a key strategy to modulate its physicochemical properties and biological activities.
The acetyl group provides a reactive handle for a variety of chemical transformations. The methyl group of the acetyl moiety is activated by the adjacent carbonyl and the electron-withdrawing naphthyridine ring, making it susceptible to condensation reactions. For example, Claisen-Schmidt condensation with various aromatic aldehydes can be employed to synthesize the corresponding chalcone (B49325) derivatives. These chalcones, which are α,β-unsaturated ketones, can then serve as versatile intermediates for the synthesis of other heterocyclic systems like pyrimidines and pyrazoles.
Another important reaction involving the active methylene of the acetyl group is the Knoevenagel condensation. This reaction with activated methylene compounds like malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base, can lead to the formation of new carbon-carbon bonds and further functionalization.
The naphthyridine core itself can also be modified. The nitrogen atoms in the ring system can be quaternized or oxidized. Furthermore, electrophilic or nucleophilic substitution reactions can be carried out on the aromatic rings, depending on the existing substituents and reaction conditions. For instance, the introduction of substituents at various positions of the 1,8-naphthyridine ring can be achieved through halogenation followed by cross-coupling reactions or by direct C-H activation. These modifications can significantly impact the electronic properties and biological profile of the molecule. nih.govnih.gov
| Modification Site | Reaction Type | Reagents | Product Type | Reference |
| Acetyl Group | Claisen-Schmidt Condensation | Aromatic Aldehydes | Chalcones | |
| Acetyl Group | Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | α,β-Unsaturated compounds | |
| Naphthyridine Core | Halogenation/Cross-Coupling | Halogenating agents, Boronic acids | Substituted 1,8-naphthyridines | |
| Naphthyridine Core | C-H Activation/Functionalization | Various | Functionalized 1,8-naphthyridines | nih.gov |
Spectroscopic and Structural Elucidation of 1 1,8 Naphthyridin 2 Yl Ethanone
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. github.io The vibrations of bonds within a molecule correspond to specific energy absorptions in the infrared region of the electromagnetic spectrum.
The IR spectrum of 1-(1,8-Naphthyridin-2-YL)ethanone is expected to show characteristic absorption bands corresponding to its key functional groups: the carbonyl group (C=O) of the ketone, the aromatic C-H and C=C/C=N bonds of the naphthyridine ring, and the C-H bonds of the methyl group.
The most prominent peak would be the stretching vibration of the carbonyl group, which typically appears in the region of 1680-1715 cm⁻¹. The exact position is influenced by the electronic effects of the attached naphthyridine ring. The spectrum would also feature sharp peaks around 3050-3100 cm⁻¹ for the aromatic C-H stretching vibrations and peaks in the 1400-1600 cm⁻¹ region for the C=C and C=N bond stretching vibrations of the heterocyclic ring system. The aliphatic C-H stretching of the methyl group would be observed around 2900-3000 cm⁻¹.
Table 1: Representative Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | C-H stretching | Aromatic (Naphthyridine) |
| ~2950 | C-H stretching | Aliphatic (Methyl) |
| ~1700 | C=O stretching | Ketone |
| ~1585, ~1550, ~1460 | C=C and C=N stretching | Naphthyridine Ring |
| ~1360 | C-H bending | Methyl |
| ~1240 | C-C stretching | Aryl-Ketone |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of this compound would display signals corresponding to the protons of the naphthyridine ring and the methyl protons of the acetyl group. The aromatic region (typically 7.0-9.5 ppm) would show a complex pattern of doublets and multiplets for the five protons on the naphthyridine ring. The chemical shifts of these protons are influenced by their position relative to the two nitrogen atoms and the acetyl substituent. The methyl protons would appear as a sharp singlet in the upfield region, typically around 2.5-2.8 ppm, due to the deshielding effect of the adjacent carbonyl group. rsc.org
Table 2: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.15 | dd | 1H | H-7 |
| ~8.50 | d | 1H | H-4 |
| ~8.25 | dd | 1H | H-5 |
| ~8.10 | d | 1H | H-3 |
| ~7.60 | dd | 1H | H-6 |
| ~2.75 | s | 3H | -CH₃ |
Note: dd = doublet of doublets, d = doublet, s = singlet. Assignments are predictive.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, ten distinct signals are expected: eight for the naphthyridine ring carbons and two for the acetyl group carbons (the carbonyl carbon and the methyl carbon). The carbonyl carbon (C=O) is highly deshielded and would appear far downfield, typically above 195 ppm. The aromatic carbons of the naphthyridine ring would resonate in the range of 120-160 ppm. The methyl carbon would be the most shielded, appearing upfield around 25-30 ppm.
Table 3: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~198.5 | C=O |
| ~156.0 | C-8a |
| ~154.5 | C-2 |
| ~153.0 | C-7 |
| ~138.0 | C-4a |
| ~137.5 | C-5 |
| ~124.0 | C-4 |
| ~122.0 | C-3 |
| ~121.5 | C-6 |
| ~26.0 | -CH₃ |
Assignments are predictive.
While specific 2D NMR data for this compound is not available in the surveyed literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of the ¹H and ¹³C signals.
COSY: Would reveal the coupling relationships between adjacent protons on the naphthyridine ring, helping to trace the connectivity of the H-3/H-4 and H-5/H-6/H-7 systems.
HSQC: Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
HMBC: Would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for assigning the quaternary carbons (C-2, C-4a, C-8a) by observing their correlations with nearby protons. For instance, the methyl protons (~2.75 ppm) would show a strong correlation to the carbonyl carbon (~198.5 ppm) and the C-2 carbon (~154.5 ppm) of the naphthyridine ring.
Mass Spectrometry (MS) Characterization
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. For this compound (C₁₀H₈N₂O), the molecular weight is 172.18 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 172. A characteristic fragmentation pattern would involve the loss of the methyl group (•CH₃, 15 Da) to give a strong peak at m/z = 157. Another significant fragmentation would be the loss of the entire acetyl group as a radical (•COCH₃, 43 Da), resulting in a peak at m/z = 129, corresponding to the 1,8-naphthyridinyl cation. Further fragmentation of the naphthyridine ring itself would lead to smaller fragments.
Table 4: Representative Mass Spectrometry (MS) Data for this compound
| m/z | Proposed Fragment Ion |
| 172 | [M]⁺ (Molecular Ion) |
| 157 | [M - CH₃]⁺ |
| 129 | [M - COCH₃]⁺ (1,8-Naphthyridinyl Cation) |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, HRMS provides the high-accuracy mass-to-charge ratio (m/z) of the molecular ion. This is crucial for distinguishing it from other isomers or compounds with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Monoisotopic Mass | 172.0637 Da |
Electronic Spectroscopy Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems present in the molecule.
For 1,8-naphthyridine (B1210474) derivatives, the UV-Vis spectra are characterized by absorption bands that can be attributed to π→π* and n→π* transitions within the aromatic rings and the carbonyl group. While specific UV-Vis absorption maxima (λmax) for this compound are not explicitly detailed in the reviewed literature, related compounds offer insight. For instance, some substituted 1,8-naphthalimides, which also possess a bicyclic aromatic system, exhibit absorption and fluorescence properties. ias.ac.in The presence of an alkylamino substituent in the naphthalene (B1677914) ring of these related compounds can lead to a yellow color and strong fluorescence. ias.ac.in The electronic absorption spectra of pyrrolo[1,5-a]-1,8-naphthyridine derivatives, which share the core naphthyridine structure, show absorption maxima that are sensitive to the molecular structure and solvent polarity. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and conformation of the molecule.
Although a specific crystal structure for this compound has not been reported in the searched literature, the characterization of other 1,8-naphthyridine derivatives by single-crystal X-ray diffraction analysis is common. acs.org Such studies are crucial for understanding the solid-state packing and non-covalent interactions that govern the crystal lattice. For example, the crystal structure of a related pyrrolo[1,5-a]-1,8-naphthyridine derivative revealed the presence of π-π stacking interactions. rsc.org
Elemental Analysis Techniques (CHN)
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimental results are compared with the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound (C₁₀H₈N₂O), the theoretical elemental composition can be calculated as follows:
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 69.75 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 4.69 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.28 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.29 |
| Total | 172.20 | 100.00 |
Note: Values are approximate and for illustrative purposes.
Chromatographic Purity Assessment (e.g., TLC, GC-Mass)
Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin-layer chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. acs.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific chromatographic conditions (stationary phase and mobile phase).
Gas chromatography-mass spectrometry (GC-MS) is a more sophisticated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used to separate volatile compounds and to identify and quantify them based on their retention time and mass spectrum. In the synthesis of 1,8-naphthyridine derivatives, monitoring reactions by ESI mass spectrometry is also a common practice. rsc.org
While specific Rf values or GC retention times for this compound are not provided in the reviewed literature, these techniques are standard practice in the synthesis and characterization of such heterocyclic compounds to ensure their purity before further studies. acs.orgrsc.org
Theoretical and Computational Investigations of 1 1,8 Naphthyridin 2 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and stability of 1-(1,8-naphthyridin-2-yl)ethanone. These computational methods allow for a detailed analysis of the molecule's orbitals and bonding characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of the 1,8-naphthyridine (B1210474) scaffold, DFT studies, often employing the B3LYP functional with various basis sets, are utilized to optimize the molecular geometry and predict vibrational frequencies. dntb.gov.uaresearchgate.netnih.gov These studies are crucial for confirming the stability of the synthesized compounds. researchgate.net In the broader context of 1,8-naphthyridine derivatives, DFT calculations have been instrumental in proposing potent anti-breast cancer drug candidates by establishing their stability. dntb.gov.ua
Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a significant parameter; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For related 1,8-naphthyridine systems, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient sites. This distribution dictates the molecule's ability to donate or accept electrons in chemical reactions.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.1 |
| Energy Gap (ΔE) | 4.4 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It examines charge transfer and conjugative interactions within the molecule. researchgate.net In the study of heterocyclic compounds like 1,8-naphthyridine derivatives, NBO analysis reveals the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. researchgate.net This analysis can elucidate the stability conferred by hyperconjugative interactions and charge delocalization. For instance, in a related compound, 1-azanapthalene-8-ol, NBO analysis was used to understand the hybridization of atoms and the electronic structure. icm.edu.pl The analysis of the interactions between lone pair orbitals and antibonding orbitals can highlight significant stabilizing effects within the molecule. nih.gov
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N8 | π(C2-C3) | 15.2 |
| π(C5-C6) | π(C3-C4) | 22.5 |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In studies of 1,8-naphthyridine derivatives, the MEP map typically shows the most negative potential around the nitrogen atoms and the carbonyl oxygen of the acetyl group, identifying these as likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the naphthyridine ring often exhibit a positive potential, marking them as potential sites for nucleophilic attack. researchgate.net
Global Reactivity Descriptors Analysis
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. These descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). A high chemical hardness and low softness indicate high stability. The electrophilicity index helps in classifying molecules as strong or marginal electrophiles. For novel bioactive pyridine (B92270) derivatives, which share structural similarities with 1,8-naphthyridines, these descriptors have been correlated with their biological properties. nih.gov
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
| Electronegativity (χ) | 4.3 |
| Chemical Potential (μ) | -4.3 |
| Electrophilicity Index (ω) | 4.2 |
Intermolecular Interactions Studies (e.g., QTAIM, Reduced Density Gradient)
The study of intermolecular interactions is crucial for understanding the behavior of molecules in a condensed phase and their interactions with biological targets. The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are computational methods used to analyze non-covalent interactions. QTAIM defines atomic properties and characterizes bond paths and critical points, which reveal the nature of interactions. The RDG method provides a visual representation of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. For related heterocyclic systems, these analyses have been used to explore charge transfer channels and visualize intramolecular and intermolecular interactions. researchgate.net
Prediction of Electronic Properties and Spectroscopic Parameters
Computational chemistry plays a pivotal role in predicting the electronic properties and spectroscopic parameters of 1,8-naphthyridine derivatives, offering a deeper understanding of their structural and electronic characteristics. Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in this regard.
Studies on 1,8-naphthyridine derivatives show that delocalized π-bonds are a key feature of their structure, leading to relatively small energy gaps (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The magnitude of this energy gap is directly related to the electronic absorption maxima (λmax), with smaller gaps corresponding to red-shifted (longer wavelength) absorptions. nih.gov The electronic properties are sensitive to substituents on the naphthyridine core; enhancing the electron-donating capability of a substituent or extending the π-electron delocalization results in a red shift in the absorption spectrum. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating theoretical electronic spectra. For 1,8-naphthyridine derivatives, the maximum absorption peaks are typically attributed to π (HOMO) → π* (LUMO) transitions. nih.gov When these calculations are performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM), the predicted spectra show excellent agreement with experimental results, often with only minor deviations in wavelength and energy. nih.gov
Furthermore, the synthesis of novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives demonstrates that the formation of an additional fused pyrrole (B145914) ring extends the molecular conjugation, causing a significant red shift of about 72 nm in the absorption maximum compared to the parent naphthyridine structure. ias.ac.in Spectroscopic data from experimental techniques like Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are often complemented and validated by DFT calculations, providing a comprehensive spectroscopic profile of these compounds. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are essential tools for exploring the potential of this compound derivatives as therapeutic agents. These methods allow for the visualization of molecular interactions and the prediction of biological activity.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of the 1,8-naphthyridine scaffold, docking studies have been crucial in elucidating their mechanism of action against various biological targets. These studies reveal key ligand-target interactions and identify important binding sites.
For instance, docking studies of 1,8-naphthyridine derivatives have identified them as potential anti-breast cancer agents by showing favorable binding energies to the human estrogen receptor (PDB ID: 1ERR). dntb.gov.uaresearchgate.net Similarly, certain derivatives have been docked into the binding site of topoisomerase II, a key enzyme in DNA replication, indicating their potential as anticancer agents. researchgate.net Other research has explored their antagonism of the H1 receptor for antihistaminic effects and the Adenosine (B11128) A2A receptor for potential use in treating Parkinson's disease. rsc.orgnih.gov In the field of anti-mycobacterial agents, derivatives have been successfully docked into the active site of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. rsc.org
Table 1: Selected Molecular Docking Studies of 1,8-Naphthyridine Derivatives
| Derivative Class | Target Protein (PDB ID) | Key Findings |
|---|---|---|
| 1,8-Naphthyridine Derivatives | Human Estrogen Receptor (1ERR) | Binding energies superior to the standard drug Tamoxifen, suggesting potential as anti-breast cancer agents. dntb.gov.uaresearchgate.net |
| 2,7-dimethyl-1,8-naphthyridine Derivatives | Topoisomerase II (4FM9) | High binding affinity in the active site, forming multiple hydrogen bonds with protein and DNA segments. researchgate.net |
| 1,8-Naphthyridine-3-carboxylic Acid Derivatives | H1 Receptor | Elucidation of binding mode and molecular interactions responsible for antihistaminic activity. rsc.org |
| 1-Ethyl-7-methyl-1,8-naphthyridine-4(1H)-one Derivatives | Human A2A Adenosine Receptor | High docking scores and favorable binding energies, comparable to the co-crystallized ligand. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and guiding the design of more potent analogues.
For the 1,8-naphthyridine class, QSAR models have been developed for various biological activities. A study on 1,8-naphthyridin-4-ones as photosystem II inhibitors resulted in a four-parameter QSAR model based on molecular connectivity indices, which explained about 87% of the variance in inhibitory activity. nih.gov This model highlighted that the position, size, and polarity of substituents are primary determinants of activity. nih.gov In the context of anticancer research, QSAR analyses using 2-D descriptors have been performed on 1,8-naphthyridine derivatives to develop better anticancer drugs. researchgate.net Another study on 1,8-naphthimide derivatives used gene expression programming to create a nonlinear QSAR model for predicting anti-osteosarcoma activity, which showed high stability and predictive power. nih.gov Structure-activity relationship (SAR) studies have also guided the synthetic modification of the 1,8-naphthyridine nucleus, for example, by demonstrating that incorporating secondary amines at the C3 position can enhance binding to the Adenosine A2A receptor. nih.gov
Conformational Analysis and Stability Studies
Understanding the conformational flexibility and stability of a molecule and its complex with a biological target is crucial for drug design. Molecular Dynamics (MD) simulations are a primary tool for these investigations, providing insights into the dynamic behavior of molecular systems over time.
For 1,8-naphthyridine derivatives, MD simulations have been employed to assess the stability of the ligand-receptor complexes predicted by molecular docking. For instance, simulations of derivatives bound to the human A2A adenosine receptor suggested that the compounds form a stable complex with the receptor. nih.gov Similarly, the stability, conformation, and intermolecular interactions of a highly active 1,8-naphthyridine-3-carbonitrile (B1524053) analogue with its target enzyme, enoyl-ACP reductase, were investigated through molecular dynamics, confirming a stable binding mode. rsc.org These studies are critical for validating docking results and ensuring that the predicted interactions are maintained in a dynamic, more realistic environment.
Computational Prediction of ADMET Properties (e.g., TPSA, LogP, Rotatable Bonds)
The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico tools are widely used to predict these properties early in the drug design process.
For various series of 1,8-naphthyridine derivatives, computational methods have been used to predict key physicochemical and pharmacokinetic parameters. dntb.gov.uaresearchgate.net These predictions often involve calculating properties such as the logarithm of the partition coefficient (LogP), which indicates lipophilicity, the Topological Polar Surface Area (TPSA), which correlates with drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. nih.gov Software platforms like SwissADME are frequently used to assess drug-likeness based on established rules (e.g., Lipinski's rule of five) and to predict pharmacokinetic parameters. rsc.org Studies on 1,8-naphthyridine derivatives intended as anti-breast cancer agents have shown that the predicted drug-likeness and pharmacokinetic properties fall within acceptable ranges for drug development. dntb.gov.uaresearchgate.net
Table 2: Representative Predicted ADMET Properties for 1,8-Naphthyridine Scaffolds
| Property | Description | Relevance |
|---|---|---|
| LogP | A measure of a compound's lipophilicity. | Influences absorption, distribution, and membrane permeability. |
| TPSA | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Rotatable Bonds | The number of bonds that allow free rotation. | Affects oral bioavailability and binding affinity. |
| Drug-Likeness | Compliance with filters like Lipinski's, Ghose's, or Veber's rules. | Indicates the likelihood of a compound being an orally active drug. |
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. This allows for the early assessment of a molecule's therapeutic potential and potential side effects.
In the development of new 1,8-naphthyridine derivatives, PASS analysis has been used as a preliminary screening step. For example, prior to the synthesis of a series of 1,8-naphthyridine-3-carboxylic acid analogues, PASS software was used to predict their potential biological activities. rsc.org This in silico approach helped to identify the antihistaminic potential of the designed compounds, guiding the subsequent synthesis and experimental evaluation. rsc.org By providing a probable activity spectrum, PASS analysis serves as a valuable hypothesis-generating tool in the rational design of new bioactive molecules based on the this compound scaffold.
Reactivity and Reaction Mechanisms of 1 1,8 Naphthyridin 2 Yl Ethanone
Reactions of the Ethanone (B97240) Moiety
The acetyl group attached to the C2 position of the 1,8-naphthyridine (B1210474) ring is a versatile functional group. The carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic, enabling it to act as a nucleophile in the form of an enolate. This dual reactivity allows for a wide range of chemical transformations.
Cyclization Reactions (e.g., Pyrazole (B372694), Pyrazolone, Oxadiazole, Thiazolidinone Formation)
The ethanone moiety of 1-(1,8-naphthyridin-2-yl)ethanone serves as a key building block for the synthesis of various five-membered heterocyclic rings. These reactions typically proceed through an initial condensation or substitution reaction to form an intermediate, which then undergoes intramolecular cyclization.
Pyrazole Formation: Pyrazoles can be synthesized from this compound by a multi-step sequence. The first step involves a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone (B49325) derivative (α,β-unsaturated ketone). Subsequent reaction of this chalcone with hydrazine (B178648) hydrate (B1144303) leads to the formation of the pyrazole ring through cyclization and dehydration. For instance, the reaction of 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones with hydrazine hydrate in refluxing ethanol (B145695) yields the corresponding 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines. sigmaaldrich.com
Pyrazolone Formation: Pyrazolones, or pyrazol-5-ones, are another class of heterocycles accessible from β-ketoesters, which can be derived from this compound. The general synthesis involves the condensation of a β-ketoester with hydrazine or its derivatives. nih.govjournalagent.com While a direct example starting from this compound is not explicitly detailed, the established methodology suggests its viability as a precursor.
1,3,4-Oxadiazole (B1194373) Formation: The synthesis of 1,3,4-oxadiazoles from this compound typically begins with its conversion to the corresponding carbohydrazide. This can be achieved by first synthesizing the ester from the ketone, followed by reaction with hydrazine hydrate. The resulting hydrazide can then be cyclized. A common method involves reacting the hydrazide with an aldehyde to form a hydrazone, which is subsequently cyclized to the 1,3,4-oxadiazole using an oxidizing agent like chloramine-T or through condensative cyclization with acetic anhydride. epa.govorganic-chemistry.org
Thiazolidinone Formation: Thiazolidinone rings can be constructed from this compound by first forming a Schiff base (imine) through condensation with an aromatic amine. The subsequent cyclocondensation of the Schiff base with thioglycolic acid (mercaptoacetic acid) in a suitable solvent like DMF, often with a catalyst such as anhydrous zinc chloride, yields the corresponding 4-thiazolidinone (B1220212) derivative. organic-chemistry.org
Table 1: Cyclization Reactions of this compound Derivatives
| Starting Material Type | Reagent(s) | Heterocyclic Product | General Reaction Conditions |
| Chalcone | Hydrazine hydrate | Pyrazole | Reflux in ethanol |
| Schiff Base | Thioglycolic acid, Anhyd. ZnCl₂ | 4-Thiazolidinone | DMF |
| Carbohydrazide | Aromatic aldehyde, Acetic anhydride | 1,3,4-Oxadiazole | Heating |
Condensation Reactions (e.g., Schiff Base, Chalcone Formation)
Condensation reactions are fundamental to extending the molecular framework of this compound, providing intermediates for more complex structures.
Schiff Base Formation: The carbonyl group of the ethanone moiety readily undergoes condensation with primary amines to form Schiff bases (or imines). This reaction is typically acid-catalyzed and involves the elimination of a water molecule. A variety of aromatic and aliphatic amines can be used, leading to a diverse range of N-substituted imines of this compound. wikipedia.orgnih.gov These Schiff bases are valuable intermediates, particularly for the synthesis of heterocyclic compounds like thiazolidinones.
Chalcone Formation: The α-methyl group of this compound is sufficiently acidic to participate in base-catalyzed aldol (B89426) condensation reactions with aromatic aldehydes. This specific type of reaction is known as the Claisen-Schmidt condensation and results in the formation of chalcones, which are α,β-unsaturated ketones. organic-chemistry.orgsantiago-lab.com These reactions are typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.gov The resulting chalcones are important precursors for the synthesis of pyrazoles and other heterocyclic systems.
Another notable reaction of the ethanone carbonyl group is thionation, which can be achieved using Lawesson's reagent. This reaction converts the carbonyl group (C=O) into a thiocarbonyl group (C=S), yielding the corresponding thioketone. organic-chemistry.orgsantiago-lab.com
Table 2: Condensation Reactions of the Ethanone Moiety
| Reactant | Reagent(s) | Product Type |
| This compound | Primary Amine (R-NH₂) | Schiff Base |
| This compound | Aromatic Aldehyde (Ar-CHO), Base | Chalcone |
| This compound | Lawesson's Reagent | Thioketone |
Reactions on the Naphthyridine Ring System
The 1,8-naphthyridine ring is an electron-deficient system due to the presence of two nitrogen atoms, which influences its reactivity towards electrophiles and nucleophiles.
Nucleophilic Substitution Reactions (e.g., Halogen Displacement)
In contrast to electrophilic substitution, the electron-deficient nature of the 1,8-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at an activated position (ortho or para to a nitrogen atom). For example, a chlorine atom at the C2 or C7 position can be displaced by various nucleophiles. Studies on related 2-chloro-1,8-naphthyridine (B101967) derivatives have shown that the chlorine atom can be substituted by nucleophiles like amines and alkoxides. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen atoms.
Oxidation and Reduction Pathways
Oxidation: The nitrogen atoms of the 1,8-naphthyridine ring can be oxidized to form N-oxides. This is a common reaction for nitrogen-containing heterocycles and is typically carried out using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of 1,8-naphthyridine-N-oxide introduces new reactivity patterns to the molecule.
Reduction: The 1,8-naphthyridine ring can be reduced under various conditions. Catalytic hydrogenation is a common method to reduce one of the pyridine (B92270) rings, leading to 1,2,3,4-tetrahydro-1,8-naphthyridine (B78990) derivatives. epa.gov Various catalysts, including ruthenium and palladium-based systems, have been employed for this transformation, sometimes with high enantioselectivity. organic-chemistry.orgsantiago-lab.com
The ethanone moiety can also be selectively reduced. The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction is generally chemoselective for aldehydes and ketones, leaving other functional groups like esters or the aromatic ring intact.
Table 3: Reactions on the 1,8-Naphthyridine Ring System
| Reaction Type | Reagent(s) | Moiety Affected | Product Type |
| Nucleophilic Substitution | Nucleophile (e.g., R-NH₂) on a halo-derivative | Naphthyridine Ring | Substituted Naphthyridine |
| Oxidation | Peroxy acid (e.g., m-CPBA) | Naphthyridine Ring (N-atoms) | N-Oxide |
| Reduction (Hydrogenation) | H₂, Ru or Pd catalyst | Naphthyridine Ring | Tetrahydro-naphthyridine |
| Reduction (Hydride) | Sodium borohydride (NaBH₄) | Ethanone Moiety | Secondary Alcohol |
Cross-Coupling Reactions (e.g., C-C bond formation)
The 1,8-naphthyridine scaffold is a key structural motif in medicinal chemistry and materials science, and its functionalization through cross-coupling reactions is a cornerstone of synthetic strategy. nih.gov These reactions, particularly those catalyzed by transition metals like palladium, provide efficient methods for constructing carbon-carbon (C-C) bonds, allowing for the introduction of diverse substituents onto the core structure. icmpp.rolibretexts.org While research may not exclusively focus on this compound as a starting material, the extensive use of cross-coupling reactions on the 1,8-naphthyridine ring system demonstrates the broad applicability of these methods. nih.gov
The Suzuki-Miyaura coupling is a widely employed reaction for this purpose. icmpp.ro Studies have shown that 4-halo-1,8-naphthyridin-2(1H)-ones can be effectively coupled with various arylboronic acids in the presence of a palladium catalyst to yield 4-aryl-1,8-naphthyridin-2(1H)-ones. researchgate.net Another flexible approach involves a three-step process: diazotization of a commercially available 1,8-naphthyridine-2-amine, followed by triflation, and subsequent Suzuki cross-coupling with aromatic and heteroaromatic boronic acids. researchgate.net This method highlights the conversion of an amino group into a good leaving group (triflate), which then facilitates the palladium-catalyzed C-C bond formation. researchgate.net
Palladium-catalyzed reactions are central to the synthesis of complex naphthyridine derivatives. nih.govresearchgate.net The general mechanism for these transformations, such as the Suzuki reaction, involves a catalytic cycle that begins with the oxidative addition of an organohalide (or triflate) to a low-valent palladium(0) complex. This is followed by a transmetallation step with the organoboron reagent and concludes with reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. icmpp.rolibretexts.org
Beyond palladium, other transition metals like nickel have been used. For instance, a Nickel-catalyzed intramolecular Mizoroki-Heck reaction has been developed for the synthesis of phenanthridinone derivatives, which involves the formation of a C-C bond within a molecule containing a pyridine fragment, a key component of the naphthyridine structure. nih.gov
The table below summarizes representative cross-coupling reactions used to functionalize the 1,8-naphthyridine core.
| Reaction Type | Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
| Suzuki Coupling | 4-Halo-1,8-naphthyridin-2(1H)-one | Arylboronic acid | Palladium catalyst | 4-Aryl-1,8-naphthyridin-2(1H)-one | researchgate.net |
| Suzuki Coupling | 1,8-Naphthyridin-2-yl triflate | Aromatic/heteroaromatic boronic acid | Palladium catalyst | 2-Aryl/heteroaryl-1,8-naphthyridine | researchgate.net |
| Heck Reaction (Intramolecular) | N-(2-Bromopyridin-3-yl)-N-(methoxymethyl)-1-methylcyclohexa-2,5-diene-1-carboxamide | Alkene (internal) | 10 mol % NiI₂ / 15 mol % 2,2′-bipyridine | Benzo[c] Current time information in Bangalore, IN.wikipedia.orgnaphthyridin-6(5H)-one derivative | nih.gov |
Photoinduced Isomerization Studies
Photochemical reactions of naphthyridine derivatives are an area of interest due to their potential applications in molecular switches and photosensitive materials. Research into vinyl-1,8-naphthyridine derivatives has demonstrated that these compounds can undergo photoinduced isomerization. nih.gov
In a specific study, several 1,8-naphthyridine derivatives containing a vinyl group were synthesized and characterized. nih.gov Upon irradiation with 365 nm UV light, these compounds exhibited clear photoinduced isomerization. nih.gov This process was monitored through spectroscopic changes, which were attributed to an intramolecular charge transfer (ICT) from a pyridine-based π-orbital to a naphthyridine-based π-orbital (π(py)-->π(napy)). nih.gov The efficiency and nature of these spectral changes could be modulated by altering the pH, demonstrating an acid/base-controlled switching mechanism. nih.gov
To further understand the electronic transitions and structural changes, quantum chemical calculations were performed. These theoretical studies supported the experimental observations and provided insight into the nature of the charge-transfer transitions, particularly in structurally asymmetric dinuclear copper(I) complexes formed with these ligands. nih.gov Although this research was conducted on vinyl derivatives rather than directly on this compound, it establishes that the 1,8-naphthyridine scaffold is photoactive and capable of undergoing structural isomerization upon light exposure, a principle that could extend to other derivatives.
| Feature | Description | Reference |
| Compounds Studied | Vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. | nih.gov |
| Stimulus | Irradiation with 365 nm UV light. | nih.gov |
| Observed Phenomenon | Photoinduced isomerization. | nih.gov |
| Proposed Mechanism | Intramolecular Charge Transfer (ICT) of the type π(py)-->π*(napy). | nih.gov |
| Supporting Evidence | Spectroscopic changes (UV-Vis, fluorescence) and quantum chemical calculations. | nih.gov |
Investigation of Reaction Intermediates and Transition States
Understanding the transient species—intermediates and transition states—that form during a chemical reaction is fundamental to elucidating reaction mechanisms and optimizing synthetic protocols. nih.gov The study of reactions involving 1,8-naphthyridine derivatives often employs both experimental and computational methods to map out these complex energy landscapes. nih.govnih.gov
In the context of the palladium-catalyzed cross-coupling reactions frequently used to functionalize naphthyridines, the mechanism proceeds through several well-defined intermediates. icmpp.rolibretexts.org The catalytic cycle typically involves:
Oxidative Addition Intermediate: A Pd(II) species formed by the insertion of the Pd(0) catalyst into the carbon-halide bond of the naphthyridine substrate.
Transmetallation Intermediate: Following the oxidative addition, an intermediate is formed where the organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination Transition State: The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center, which itself is reduced back to the catalytically active Pd(0) state. libretexts.org
A more detailed mechanism has been proposed for a Ni-catalyzed intramolecular Heck reaction. nih.gov This pathway is believed to involve a low-valent Ni(0) species that undergoes oxidative addition with the aryl halide to form a Ni(II) intermediate. Subsequent intramolecular migratory insertion produces an alkyl-Ni(II)-Ar species. The final product is formed after a β-hydride elimination step, which regenerates the active catalyst upon reduction. nih.gov
For photochemical reactions, the intermediates can be quite different. In a study on the analogous compound 1,8-diacetylnaphthalene, the photochemical reaction was found to proceed via an intramolecular proton migration from one acetyl group to the other, which is then followed by a cyclization step. rsc.org This suggests that photo-excited states of acetyl-substituted aromatic compounds like this compound could involve enol-like intermediates or specific excited-state conformers that facilitate intramolecular reactions.
| Reaction Type | Key Intermediates / Transition States | Method of Investigation | Reference |
| Palladium-Catalyzed Cross-Coupling | Pd(II) oxidative addition complex, transmetallation intermediate. | Mechanistic studies, kinetic analysis. | icmpp.rolibretexts.org |
| Nickel-Catalyzed Heck Reaction | Ni(II) oxidative addition intermediate, alkyl-Ni(II)-Ar species. | Proposed reaction mechanism based on product analysis. | nih.gov |
| Photoinduced Isomerization | Excited state with Intramolecular Charge Transfer (ICT) character. | Spectroscopic analysis, quantum chemical calculations. | nih.gov |
| Photochemical Cyclization (by analogy) | Intermediate formed by intramolecular proton migration. | Product analysis and mechanistic proposal. | rsc.org |
Advanced Academic Applications and Research Directions of 1 1,8 Naphthyridin 2 Yl Ethanone
Coordination Chemistry and Ligand Design
The 1,8-naphthyridine (B1210474) moiety is a versatile building block in ligand design, primarily due to the optimal positioning of its nitrogen atoms for metal ion chelation. researchgate.net This has facilitated the development of a rich coordination chemistry, with applications ranging from bioinorganic chemistry to the synthesis of advanced materials.
Synthesis of Metal Complexes
A significant area of research has been the synthesis of metal complexes using ligands derived from 1-(1,8-naphthyridin-2-yl)ethanone. These ligands have been shown to coordinate with a variety of transition metal ions, including but not limited to Manganese (Mn(II)), Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)). researchgate.netsemanticscholar.orgunesp.br The synthesis of these complexes typically involves the reaction of a suitable metal salt with the naphthyridine-based ligand in an appropriate solvent. researchgate.netsemanticscholar.org For instance, the reaction of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) chlorides with ligands derived from the condensation of isatin (B1672199) and glutamic acid resulted in the formation of crystalline complexes. unesp.br Similarly, complexes of these metals have been prepared with ligands derived from anthraquinone. semanticscholar.org The resulting complexes often exhibit interesting structural and electronic properties, which are highly dependent on the nature of the metal ion and the specific design of the ligand.
Beyond first-row transition metals, the coordination capabilities of 1,8-naphthyridine derivatives extend to other metals. For example, the formation of dinuclear Lanthanide(III) complexes with methyl 2-pyridyl ketoxime highlights the versatility of related pyridyl ligands in coordinating with larger and more electropositive metal ions. mdpi.com While not directly involving this compound, this demonstrates the broader potential of N-heterocyclic ketones in coordination chemistry.
Table 1: Examples of Metal Complexes with N-Heterocyclic Ligands
| Metal Ion | Ligand Type | Resulting Complex Type | Reference |
|---|---|---|---|
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Isatin-glutamic acid condensate | Mononuclear or Dinuclear | unesp.br |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Anthraquinone derivative | Octahedral Complexes | researchgate.netsemanticscholar.org |
| Nd(III), Eu(III), Gd(III), Tb(III), Dy(III) | Methyl 2-pyridyl ketoxime | Dinuclear Lanthanide Complexes | mdpi.com |
| Zn(II) | Bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | Dinuclear, Tetranuclear, and Polymeric | rsc.org |
Investigation of Coordination Modes and Geometries
The coordination of this compound and its derivatives to metal centers can occur through various modes, leading to a diverse range of molecular geometries. The two nitrogen atoms of the 1,8-naphthyridine ring can act as a bidentate chelating ligand, forming a stable five-membered ring with the metal ion. This is a common coordination mode observed in many mononuclear complexes.
In more complex systems, particularly those involving dinuclear or polynuclear complexes, the naphthyridine unit can adopt a bridging coordination mode. This is exemplified by the flexible ligand bis(7-methyl-1,8-naphthyridine-2-ylamino)methane, which exhibits both κ4-chelating and κ2-bridging modes in its zinc(II) complexes. rsc.org The specific coordination geometry around the metal center is influenced by several factors, including the steric and electronic properties of the ligand, the nature of the metal ion, and the presence of other coordinating species such as counter-ions or solvent molecules. Common geometries observed for first-row transition metals include octahedral and tetrahedral. researchgate.netsemanticscholar.org For instance, studies on Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with various ligands have reported the formation of both high-spin and low-spin octahedral complexes, as well as tetrahedral geometries. unesp.br
Role as Bridging Ligands in Dinuclear/Dimetallic Systems
A key application of ligands derived from 1,8-naphthyridine is their use as bridging units to construct dinuclear and dimetallic complexes. researchgate.net The geometry of the 1,8-naphthyridine scaffold is particularly well-suited to bring two metal centers into close proximity, allowing for the study of metal-metal interactions. The Lippard group has been a pioneer in utilizing the naphthyridine moiety as a synthetic analogue for the bridging carboxylate groups found in the active sites of various metalloenzymes. researchgate.net
Design of Multidentate and Dinucleating Ligands
Building upon the principles of coordination chemistry, researchers have designed and synthesized a variety of multidentate and dinucleating ligands based on the 1,8-naphthyridine framework. researchgate.net These ligands are engineered to have multiple binding sites, allowing them to coordinate to one or more metal centers in a predictable manner. The goal is often to create pre-organized cavities that can selectively bind specific metal ions or to construct complex architectures with desired electronic or magnetic properties.
An example of such a ligand is bis(7-methyl-1,8-naphthyridine-2-ylamino)methane, which is capable of forming intricate zinc(II) complexes, including dinuclear, tetranuclear, and even polymeric structures. rsc.org The design of these ligands often involves the introduction of additional donor groups, such as pyridyl or amino moieties, onto the naphthyridine backbone. researchgate.net This increases the denticity of the ligand and provides greater control over the coordination environment of the metal centers. The development of these sophisticated ligands is crucial for advancing the fields of supramolecular chemistry, molecular recognition, and catalysis.
Study of Metal-Ligand Charge Transfer (MLCT) Transitions
Complexes containing 1,8-naphthyridine-based ligands often exhibit interesting photophysical properties, including metal-to-ligand charge transfer (MLCT) transitions. nih.gov An MLCT transition involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. nih.gov These transitions are responsible for the intense colors of many transition metal complexes and are fundamental to their application in areas such as light-harvesting, photocatalysis, and sensing. nih.govnih.gov
The energy and intensity of MLCT bands are sensitive to the nature of the metal, the ligand, and the solvent environment. By systematically modifying the structure of the 1,8-naphthyridine ligand, it is possible to tune the photophysical properties of the resulting metal complexes. For example, the introduction of electron-donating or electron-withdrawing groups onto the naphthyridine ring can shift the energy of the π* orbitals, thereby altering the energy of the MLCT transition. The study of these transitions provides valuable insights into the electronic structure and bonding within the complex and is essential for the rational design of new photoactive materials.
Material Science Research Applications
The unique properties of this compound and its derivatives make them promising candidates for various applications in material science. Their ability to form stable complexes with a wide range of metal ions, coupled with their tunable electronic and photophysical properties, has led to their investigation in several areas.
One potential application is in the development of luminescent materials. For instance, zinc coordination polymers based on naphthalene-1,8-dicarboxylate have been shown to exhibit intense blue luminescence. rsc.org While not directly using this compound, this research highlights the potential of related aromatic and N-heterocyclic structures in creating photoactive materials. The photoluminescence in these materials originates from electronic transitions within the ligands. rsc.org
Furthermore, the ability of 1,8-naphthyridine derivatives to chelate metal ions is being explored for applications in areas such as sensing and catalysis. The interaction with divalent metal cations has been identified as a mode of action for some biologically active 8-hydroxy naphthyridines. nih.gov This sequestration of metal ions suggests potential for the development of sensors for specific metal cations. The catalytic activity of dinuclear complexes, often constructed with bridging naphthyridine-based ligands, is another active area of research. These complexes can act as catalysts for a variety of organic transformations, with their efficiency and selectivity being highly dependent on the nature of the metal centers and the ligand framework.
Fluorescent Probes and Luminescent Materials Development
While direct studies on the fluorescent properties of this compound are not extensively documented, the 1,8-naphthyridine scaffold is a well-established fluorophore. Derivatives of 1,8-naphthyridine are recognized for their significant fluorescence, making them valuable in the development of luminescent materials. These compounds often exhibit strong emission in the visible spectrum and their photophysical properties can be tuned by introducing different functional groups.
For instance, certain 1,8-naphthyridine derivatives have been explored as components of fluorescent probes for detecting various analytes. The nitrogen atoms within the naphthyridine ring can act as binding sites for metal ions, leading to changes in the fluorescence signal upon complexation. This "turn-off" or "turn-on" fluorescence response is the fundamental principle behind their use as chemosensors.
Molecular Sensors Research
The structural characteristics of 1,8-naphthyridine derivatives make them excellent candidates for the development of molecular sensors. The lone pair of electrons on the nitrogen atoms allows for the coordination of metal ions, while the aromatic system can engage in π-π stacking interactions. These features enable the design of sensors with high selectivity and sensitivity.
Research has shown that 1,8-naphthyridine-based sensors can detect a range of species, including metal cations and anions. For example, a naphthalimide derivative modified with a 1,8-naphthyridine unit has been synthesized and shown to act as a selective ratiometric fluorescent sensor for Hg2+ ions in a mixed organic-aqueous solution. The binding of the mercury ion to the naphthyridine moiety induces a noticeable change in the fluorescence spectrum. researchgate.net
Table 1: Examples of 1,8-Naphthyridine Derivatives as Molecular Sensors
| Derivative | Analyte Detected | Sensing Mechanism |
| Naphthalimide-1,8-naphthyridine conjugate researchgate.net | Hg2+ | Ratiometric fluorescence change |
| 1,8-Naphthyridine-boronic acid derivative nih.gov | Mercury ions and d-fructose | Fluorescence quenching/enhancement |
Non-Linear Optics (NLO) Material Exploration
Although specific research into the non-linear optical (NLO) properties of this compound is limited, the broader family of 1,8-naphthalimide (B145957) derivatives, which share some structural similarities, has been investigated for such applications. NLO materials are of great interest due to their potential use in technologies like optical switching and frequency conversion.
Theoretical studies on various 1,8-naphthalimide derivatives have been conducted to explore their electronic and optical properties, which are crucial for NLO activity. These studies suggest that by modifying the substituent groups on the naphthalimide core, it is possible to tune the NLO response. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can influence the intramolecular charge transfer characteristics, which are often associated with NLO properties.
Corrosion Inhibition Studies
The field of corrosion inhibition has seen the application of various organic compounds, including derivatives of 1,8-naphthyridine. These compounds can adsorb onto a metal surface, forming a protective layer that inhibits the corrosion process. The presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings of 1,8-naphthyridines facilitates their strong adsorption onto metal surfaces.
Several studies have demonstrated the effectiveness of 1,8-naphthyridine derivatives as corrosion inhibitors for different metals in acidic media. nih.govresearchgate.netmobt3ath.comresearchgate.net For example, the inhibition efficiency of three newly synthesized 1,8-naphthyridine derivatives on mild steel in 1 M HCl was investigated. The results showed that these compounds act as mixed-type inhibitors, and their inhibition efficiency increases with concentration, reaching up to 98.7%. mobt3ath.com
Table 2: Corrosion Inhibition Efficiency of 1,8-Naphthyridine Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mol/L) | Inhibition Efficiency (%) |
| NTD-1 | 4.11 x 10⁻⁵ | 96.1 mobt3ath.com |
| NTD-2 | 4.11 x 10⁻⁵ | 97.4 mobt3ath.com |
| NTD-3 | 4.11 x 10⁻⁵ | 98.7 mobt3ath.com |
Development of Novel Synthetic Methodologies
While a specific, novel synthetic methodology for this compound is not widely reported, the synthesis of the core 1,8-naphthyridine structure and its derivatives is well-established. The Friedländer annulation is a classical and versatile method for constructing the 1,8-naphthyridine ring system. This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive methylene (B1212753) group, such as a ketone.
Recent advancements have focused on developing greener and more efficient synthetic routes. For instance, a mild and environmentally friendly method for the synthesis of substituted 1,8-naphthyridines has been developed using water as the solvent. rsc.org Another approach utilizes an ionic liquid as a catalyst for the Friedländer reaction, offering high yields and the potential for catalyst recycling. nih.gov
Advanced Mechanistic Studies and Reaction Optimization
Mechanistic studies of the reactions used to synthesize 1,8-naphthyridine derivatives are crucial for optimizing reaction conditions and improving yields. The Friedländer reaction, for example, is believed to proceed through an initial aldol-type condensation between the enolate of the ketone and the aldehyde group of the 2-aminonicotinaldehyde, followed by cyclization and dehydration.
A proposed mechanism for the ionic liquid-catalyzed Friedländer reaction suggests that the basic nature of the ionic liquid facilitates the formation of the carbanion from the ketone, which then attacks the carbonyl group of the aldehyde. nih.gov Subsequent intramolecular cyclization and elimination of water lead to the formation of the 1,8-naphthyridine ring. Understanding these mechanistic details allows for the rational design of more efficient catalytic systems.
Exploration of Structure-Function Relationships Beyond Initial Design
The exploration of structure-function relationships is a key area of research for 1,8-naphthyridine derivatives, extending beyond their initially intended applications. By systematically modifying the substituents on the naphthyridine core, researchers can fine-tune the electronic, optical, and biological properties of these compounds.
For example, a study on the antitumor activity of quinoline (B57606) and naphthyridine derivatives revealed that the presence of an aminopyrrolidine functionality at the C-7 position and a carboxy group at the C-3 position of the 1,8-naphthyridine ring are essential for cytotoxicity. nih.gov Such studies provide valuable insights for the rational design of new molecules with enhanced activities for specific applications, including the development of new therapeutic agents. nih.govresearchgate.net
Q & A
Q. Key Table: Representative Synthetic Routes
Basic: How are spectroscopic techniques employed in characterizing 1,8-naphthyridine derivatives?
Answer:
Characterization relies on multi-spectral analysis :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 124–161 ppm ) and carbonyl groups (δ ~187 ppm ).
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 469 for C₂₅H₁₉N₅O₃S ).
- Melting points : Used to assess purity (e.g., 189–190°C for compound 3a ).
Advanced Tip : Discrepancies in melting points or spectral data may indicate polymorphic forms or impurities, necessitating recrystallization or HPLC purification .
Advanced: How can Claisen-Schmidt condensations be optimized for higher yields in 1,8-naphthyridine synthesis?
Answer:
Optimization strategies include:
- Catalyst screening : Mg-Al hydrotalcite enhances aldol adduct formation by providing a basic yet water-tolerant environment .
- Solvent selection : Ethanol balances solubility and reactivity; switching to DMF may accelerate kinetics but risks side reactions.
- Reaction time control : Monitoring by TLC ensures termination before byproduct formation (e.g., degradation to cyano-pyridones, as in ) .
Case Study : Prolonged reflux (>10 hours) in urea cyclization reduced yields due to thiourea decomposition, while shorter durations (3–6 hours) improved efficiency .
Advanced: How should researchers address unexpected products in 1,8-naphthyridine syntheses?
Answer:
Unexpected products often arise from intermediate instability or competing pathways . For example:
- Degradation of 1,8-naphthyridinones : Under basic conditions, 6-aminopyridone intermediates may degrade to cyano-pyridones instead of forming naphthyridines () . Mitigation involves pH control and low-temperature cyclization.
- Byproduct formation in Claisen-Schmidt reactions : Side products like 6-amino-3-cyano-pyridine-2-one () can be minimized by avoiding excess aldehydes .
Q. Analytical Approach :
LC-MS tracking to identify byproducts.
Computational modeling (e.g., DFT) to predict reaction pathways .
Advanced: What mechanistic insights govern the pharmacological activity of 1,8-naphthyridine derivatives?
Answer:
Key mechanisms include:
- STAT1 transcriptional enhancement : Derivatives like 2-(1,8-naphthyridin-2-yl)-phenol selectively enhance STAT1 activity, relevant in immunomodulation .
- Antimicrobial action : 8-Amino-1,7-naphthyridines exhibit bactericidal effects via topoisomerase inhibition, as seen in capsule formulations with pluronic surfactants .
Q. Methodological Note :
- SAR studies : Modifying substituents (e.g., p-tolyl vs. phenyl) alters cytotoxicity (IC₅₀ values against MCF7 cells ranged from 2–15 µM in ).
- In silico docking : Predicts binding affinity to target proteins (e.g., STAT1 DNA-binding domains) .
Advanced: How do reaction conditions influence the stability of 1,8-naphthyridine intermediates?
Answer:
- Acidic vs. basic conditions : 1,8-Naphthyridin-2-ones are stable under mild acidity but degrade in strong bases (e.g., NaOH), forming cyano-pyridones .
- Thermal stability : Reflux above 140°C promotes decomposition (e.g., trichlorohexanoyl chloride cyclization required 140°C but risked charring) .
Recommendation : Use inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., THF) to minimize thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
